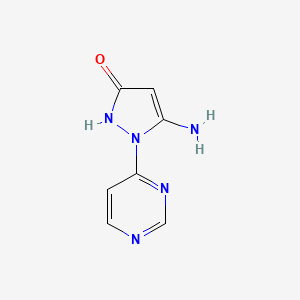

5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-pyrimidin-4-yl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-3-7(13)11-12(5)6-1-2-9-4-10-6/h1-4H,8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFGCDBILQWPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1N2C(=CC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503020-13-0 | |

| Record name | 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and chemical environment of atoms.

For 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The pyrimidine (B1678525) ring protons, the pyrazole (B372694) ring proton, and the amine (NH₂) protons would each appear at characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal neighboring protons, helping to establish the connectivity between different parts of the molecule.

Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment (e.g., carbons in aromatic rings, carbons bonded to nitrogen or oxygen). This data is crucial for confirming the carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C2-H | --- | --- |

| Pyrimidine C5-H | --- | --- |

| Pyrimidine C6-H | --- | --- |

| Pyrazole C4-H | --- | --- |

| Amino NH₂ | --- | --- |

| Hydroxyl OH | --- | --- |

| Pyrazole C3 | --- | --- |

| Pyrazole C4 | --- | --- |

| Pyrazole C5 | --- | --- |

| Pyrimidine C2 | --- | --- |

| Pyrimidine C4 | --- | --- |

| Pyrimidine C5 | --- | --- |

| Pyrimidine C6 | --- | --- |

Note: This table is a representation of the type of data expected. Actual experimental values are not available in the cited literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) would likely appear as a pair of bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the hydroxyl group on the pyrazole ring would also be present, typically as a broad band in the 3200-3600 cm⁻¹ region. Other key absorptions would include C=N and C=C stretching vibrations from the pyrimidine and pyrazole rings, and C-N and C-O stretching bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| O-H Stretch (Hydroxyl) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N/C=C Stretch (Aromatic Rings) | 1400 - 1600 |

| C-O Stretch | 1050 - 1250 |

Note: This table illustrates expected data. Specific experimental data is not available.

Mass Spectrometry (MS/HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

For this compound (molecular formula C₇H₇N₅O), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. HRMS would be able to confirm the elemental composition by providing a highly accurate mass measurement. Analysis of the fragmentation pattern could also help to confirm the presence of the pyrimidine and pyrazole ring systems.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 178.0723 |

| [M+Na]⁺ | 200.0543 |

Note: These values are based on computational predictions as experimental data is not publicly available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A successful single-crystal X-ray diffraction analysis of this compound would provide an unambiguous confirmation of its structure. It would reveal the planarity of the ring systems, the conformation of the molecule, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. However, obtaining single crystals suitable for this analysis can be a significant challenge.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds related to 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries and various electronic properties. researchgate.netresearchgate.net

These studies typically analyze:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For analogous aminopyrazole derivatives, these calculations help identify the regions of the molecule most likely to act as electron donors and acceptors. arabjchem.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is vital for understanding potential non-covalent interactions, such as hydrogen bonding, with biological targets.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to provide a quantitative measure of the molecule's reactivity and stability. researchgate.net

For this compound, DFT would be instrumental in determining the preferred conformation, including the dihedral angle between the pyrazole (B372694) and pyrimidine (B1678525) rings, and in mapping the charge distribution influenced by the amino, hydroxyl, and pyrimidine nitrogen atoms.

Table 1: Representative DFT-Calculated Properties for Aminopyrazole Analogs

| Compound Class | Property | Typical Finding | Reference |

|---|---|---|---|

| Functionalized 4-Aminopyrazoles | HOMO-LUMO Energy Gap | Low energy gaps (e.g., 1.16 to 2.35 eV) suggesting high reactivity. | arabjchem.org |

| Pyrazole Carboxamides | Dipole Moment (μ) | Values ranging from ~0.95 to 2.79 D, indicating varying polarity based on substituents. | researchgate.net |

| Aminophenyl-pyrazolyl derivatives | Band Gap Energy | Observed values around 2.3 eV, relevant for optical and electronic properties. | researchgate.net |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a ligand (the small molecule) binds to a macromolecular target, typically a protein, and to assess the stability of the resulting complex.

Molecular docking has been extensively used for various pyrazole and pyrazolopyrimidine derivatives to predict their binding modes and affinities against protein targets like kinases (e.g., PLK1, FGFR, IRAK4), carbonic anhydrases, and various receptors involved in cancer and inflammation. nih.govnih.govnih.govnih.govnih.gov MD simulations are then often used to refine the docked poses and evaluate the stability of the ligand-protein interactions over time. nih.gov

Docking studies on analogs of this compound consistently highlight the importance of specific functional groups in forming key interactions within a protein's active site.

Hydrogen Bonding: The amino group (at position 5) and the hydroxyl group (at position 3) of the pyrazole ring are prime candidates for forming hydrogen bonds with amino acid residues like glutamic acid, aspartic acid, or serine in a kinase hinge region or active site. nih.govnih.gov The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors.

Pi-Pi Interactions: The aromatic pyrazole and pyrimidine rings frequently engage in π-π stacking or T-stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or histidine. arabjchem.orgnih.gov

Hydrophobic Interactions: The carbon backbone of the heterocyclic rings can form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

For instance, in studies of aminopyrimidinyl pyrazole analogs targeting PLK1, the pyrimidine ring was shown to form pi-pi interactions with hinge region residues like GLU131, a critical interaction for kinase inhibition. nih.gov

Molecular docking programs calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more favorable binding interaction.

For various pyrazole derivatives docked into different protein targets, binding energies typically range from -7 to -10 kcal/mol, indicating strong potential binding. arabjchem.orgrjpbcs.comresearchgate.net For example, docking studies of novel pyrazole-hydrazineyl pyrimidine derivatives against Pokeweed Antiviral Protein reported binding energies as low as -9 kcal/mol. rjpbcs.com Similarly, certain functionalized aminopyrazoles showed binding energy scores of -7.11 kcal/mol against histone lysine (B10760008) demethylases. arabjchem.org These values are often correlated with experimentally determined inhibitory concentrations (IC50) or inhibition constants (Ki).

Table 2: Example Binding Energy Data from Docking Studies of Related Pyrazole Compounds

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Aminopyrazole Carboxamides | KDM5A (5IVE) | -7.11 | arabjchem.org |

| Thiadiazole-Pyrazoles | VEGFR-2 (2QU5) | -10.09 | nih.govresearchgate.net |

| Thiadiazole-Pyrazoles | CDK2 (2VTO) | -10.35 | nih.govresearchgate.net |

| Hydrazineyl Pyrimidine Pyrazoles | PAP (1J1S) | -9.0 | rjpbcs.com |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) studies are used to understand how modifications to a chemical structure affect its biological activity. These models provide valuable insights for designing more potent and selective analogs.

For classes of compounds including aminopyrazoles and pyrazolopyrimidines, computational SAR studies have been crucial. nih.govnih.gov For example, in the development of IRAK4 inhibitors, SAR studies guided the replacement of certain substituents to improve properties like membrane permeability while maintaining high potency. nih.gov Similarly, in the design of aminopyrimidinyl pyrazole inhibitors for PLK1, hybrid 3D-QSAR models combined with docking provided insights into how to modify the pyrimidine scaffold to enhance potency. nih.gov

These studies often reveal that:

Small, electron-withdrawing or polar groups on the aromatic rings can significantly influence binding affinity and selectivity.

The position and nature of hydrogen bond donors and acceptors are critical for anchoring the ligand in the active site.

Modifying linker groups or peripheral substituents can optimize pharmacokinetic properties without compromising core binding interactions.

For this compound, computational SAR would involve modeling variations, such as substituting different groups on the pyrimidine ring or modifying the functional groups on the pyrazole core, to predict the resulting impact on its binding affinity to a specific target.

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Studies

The aminopyrazole core is integral to a variety of enzyme inhibitors, particularly those targeting kinases involved in inflammatory and cell cycle regulation pathways.

Kinase Inhibition

While specific kinase inhibition data for 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol is not extensively documented in publicly available research, the broader family of 5-aminopyrazole derivatives has been thoroughly investigated as potent kinase inhibitors.

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine-threonine kinase that functions downstream of the interleukin-1 receptor (IL-1R) and toll-like receptor (TLR), mediating innate immune responses. nih.gov Its role in upregulating inflammatory genes makes it an attractive target for treating inflammatory diseases. nih.gov A series of derivatives, specifically 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, have been developed as potent and selective IRAK4 inhibitors. nih.govnih.gov Through modifications to the pyrazolopyrimidine ring, researchers have identified compounds with excellent potency and oral bioavailability. nih.govnih.gov For example, one lead compound from this series demonstrated an IRAK4 IC50 of 110 nM and was selective against over 89% of 101 other kinases tested. nih.gov

p38 MAP Kinase: p38 mitogen-activated protein (MAP) kinases are key regulators of pro-inflammatory cytokine production and are implicated in diseases like rheumatoid arthritis. mdpi.com A novel class of highly selective p38 MAP kinase inhibitors based on a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold was discovered through high-throughput screening. mdpi.comnih.gov X-ray crystallography revealed that the exocyclic amine of the inhibitor forms a unique hydrogen bond with the threonine 106 residue in the ATP binding pocket of p38α, contributing to its high selectivity. nih.gov Optimization of this series led to the development of RO3201195, an orally bioavailable and highly selective inhibitor that advanced to Phase I clinical trials. mdpi.comnih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is linked to the proliferation of various human cancers. nih.gov The discovery of (4-pyrazolyl)-2-aminopyrimidines has yielded a potent class of CDK2 inhibitors with high selectivity over other CDKs. nih.gov Structure-activity relationship (SAR) studies identified compounds with nanomolar potency; for instance, compound 17 from one such study was a highly potent and selective CDK2 inhibitor with an IC50 of 0.29 nM. nih.gov Another study focusing on N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives also led to the discovery of CDK2 inhibitors with single-digit nanomolar efficacy. mdpi.com

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and cancer. Certain pyrazolopyrimidine derivatives have been identified as EGFR tyrosine kinase inhibitors. For example, 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3) was identified as an EGFR-TK inhibitor with an IC50 of 2.7 μM. selleckchem.com

Acetylcholinesterase: While direct inhibition by the subject compound is not documented, research on related 4-aminopyrazole scaffolds has proposed that chemical modifications, such as conjugation to an anticholinesterase fragment, could be a strategy to develop multifunctional drugs for neurodegenerative diseases. mdpi.com

| Kinase Target | Inhibitor Class/Compound | Reported Potency (IC50/Ki) | Reference |

|---|---|---|---|

| IRAK4 | N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | 110 nM | nih.gov |

| p38 MAP Kinase | RO3201195 | Data not specified in abstract | nih.gov |

| CDK2 | (4-pyrazolyl)-2-aminopyrimidine (Compound 17) | 0.29 nM | nih.gov |

| CDK2 | 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | 0.005 µM (Ki) | mdpi.com |

| EGFR | 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3) | 2.7 µM | selleckchem.com |

Topoisomerase Inhibition

There is no specific information available in the provided search results regarding the topoisomerase inhibition activity of this compound or its closely related derivatives.

Human Carbonic Anhydrase (hCA) Inhibition

There is no specific information available in the provided search results regarding the human carbonic anhydrase inhibition activity of this compound or its closely related derivatives.

Factor Associated with Biogenesis (FabH) Inhibition

There is no specific information available in the provided search results regarding the FabH inhibition activity of this compound or its closely related derivatives.

Antimicrobial Research

The pyrazole (B372694) ring, often hybridized with other heterocyclic structures like pyrimidine (B1678525), is a common feature in compounds designed for antimicrobial activity.

Antibacterial Activity

Research into pyrazole derivatives has demonstrated activity against a range of pathogenic bacteria, including antibiotic-resistant strains.

MRSA and Staphylococcus aureus: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant therapeutic challenge. Studies have explored pyrazole-clubbed pyrimidine and pyrazole-clubbed thiazole (B1198619) compounds as novel agents against MRSA. nih.gov Certain pyrazole-pyridine hybrids have also shown notable antimicrobial activity against MRSA. nih.gov In one study, a series of pyrazole-clubbed pyrimidine hybrids were designed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacteria, showing potent anti-MRSA effects. nih.gov

Other Bacteria: The broader class of 5-aminopyrazoles has been investigated for general antibacterial properties. Preliminary structure-activity relationship (SAR) considerations on a series of 5-amino-1H-pyrazole-4-carboxamides suggested that the presence of electron-withdrawing substituents was beneficial for antibacterial activity. mdpi.com While specific minimum inhibitory concentration (MIC) values for this compound against Escherichia coli, Bacillus subtilis, or Bacillus cereus are not available, the consistent antibacterial activity of the pyrazole scaffold suggests this is a viable area for future investigation.

| Bacterial Strain | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| MRSA | Pyrazole-clubbed pyrimidine hybrids | Potent inhibitory activity, with one compound showing a MIC of 521 μM. | nih.gov |

| MRSA | Pyrazole-pyridine hybrids | Marked antimicrobial activity. | nih.gov |

| General Antibacterial | 5-amino-1H-pyrazole-4-carboxamides | Activity influenced by electronic properties of substituents. | mdpi.com |

Antifungal Activity

Derivatives based on the pyrazole and pyrimidine frameworks have demonstrated notable antifungal properties against a range of plant pathogenic fungi. Research into novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives indicated high antifungal activity against Botrytis cinerea. nih.gov Similarly, various substituted pyrazole derivatives have been shown to possess considerable fungicidal activities against both Botrytis cinerea and Rhizoctonia solani. nih.gov Further studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives confirmed their evaluation for antifungal activities against these pathogens. researchgate.net The bioassay results for a range of pyrazole derivatives indicated that many exhibited considerable antifungal effects. nih.gov

Antiviral Activity

The pyrimidine scaffold is a key component in compounds investigated for antiviral properties. While direct studies on "this compound" are limited, related structures have been explored as potential viral inhibitors. For instance, derivatives based on the 1,2,4-triazolo[1,5-a]-pyrimidine scaffold have been identified as a novel class of inhibitors targeting the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. nih.gov The HIV-1 RT is a well-established target for anti-HIV drugs. nih.gov Furthermore, in the search for treatments against coronaviruses, phytochemicals known to act against HIV reverse transcriptase have been explored through in-silico studies for their potential inhibitory properties on key non-structural proteins vital to SARS-CoV-2 pathogenesis. nih.gov

Anti-inflammatory Research

The anti-inflammatory potential of compounds containing the pyrazolopyrimidine core is a significant area of investigation, with research focusing on the modulation of key signaling pathways and cytokine responses.

Modulation of Inflammatory Pathways

Derivatives of the pyrazolopyrimidine structure have been identified as potent modulators of critical inflammatory signaling pathways. Specifically, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a crucial signal transducer that operates downstream of the interleukin-1 receptor (IL-1R) and the toll-like receptor (TLR) superfamily. nih.gov By mediating the innate immune response through the upregulation of inflammatory genes, IRAK4 represents an attractive target for treating inflammatory diseases. nih.gov The inhibition of its kinase activity is a key mechanism for controlling inflammation. nih.gov

Cytokine Response Modulation

The inflammatory response is largely mediated by cytokines, and compounds that can modulate their production are of significant therapeutic interest. Pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are central to the inflammatory cascade. opendentistryjournal.commdpi.comnih.gov Research on a novel class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone derivatives, developed as selective inhibitors of p38 MAP kinase, demonstrated their ability to inhibit the biosynthesis of both IL-1 and IL-6, and to antagonize TNF-α. nih.gov Furthermore, the development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as IRAK4 inhibitors was shown to affect IL-6 levels in a rat model. nih.gov The dysregulation of these cytokines is associated with numerous inflammatory conditions, making them key targets for therapeutic intervention. mdpi.comnih.gov

Anticancer Research

Pyrimidine and pyrazole derivatives are widely investigated for their potential as anticancer agents due to their structural similarity to the purine (B94841) bases of DNA and RNA.

Antiproliferative Effects on Cancer Cell Lines

The antiproliferative activity of pyrazole and pyrimidine derivatives has been evaluated against a variety of human cancer cell lines. Studies have demonstrated the cytotoxic effects of these compounds against liver cancer (HepG2), cervical cancer (HeLa), breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines. nih.govekb.eg For example, certain pyrazole and pyrimidine derivatives showed significant cytotoxic activities against HepG2, A549, MCF-7, and HCT-116 cells. nih.gov One specific pyrimidine derivative was found to be most active against the A549, HCT116, HepG2, and MCF-7 cancer cell lines, with IC₅₀ values of 5.50, 9.77, 7.12, and 7.85 μM, respectively. nih.gov Reviews of pyrimidine derivatives highlight their consistent evaluation against these common cancer cell lines, indicating a broad spectrum of interest in their anticancer potential. ekb.eg

| Cell Line | Cancer Type | IC₅₀ (μM) |

| A549 | Lung Cancer | 5.50 |

| HCT-116 | Colon Cancer | 9.77 |

| HepG2 | Liver Cancer | 7.12 |

| MCF-7 | Breast Cancer | 7.85 |

Cell Cycle Arrest Induction

Currently, there is no specific scientific literature available that details the induction of cell cycle arrest by this compound. While research exists on the broader class of pyrazole and pyrazolopyrimidine derivatives showing effects on cell cycle regulation, these findings are not specific to the requested compound.

Apoptosis Induction

There is no direct evidence in the reviewed literature to suggest that this compound induces apoptosis. Studies on related aminopyrazole compounds have explored their potential to trigger programmed cell death in various cell lines, but specific data for this compound is not available.

Other Biological Activities Under Investigation

Antioxidant Properties

While the broader class of pyrazole derivatives is known to possess antioxidant capabilities, there is no specific research detailing the antioxidant properties of this compound. researchgate.netnih.govresearchgate.netnih.gov Studies on various aminopyrazole analogs have demonstrated free radical scavenging activity, but these results cannot be directly attributed to the specified compound. mdpi.comnih.gov

Neuroprotective Effects

No studies were identified that specifically investigate the neuroprotective effects of this compound. Research into other pyrazole-containing molecules has shown potential for neuroprotection, but this is a general characteristic of the chemical class and not specific evidence for this particular compound. nih.govresearchgate.net

Anxiolytic and Sedative Properties

The pyrazolopyrimidine scaffold is a core component of several compounds developed for their anxiolytic and sedative effects. nih.govwikipedia.orgchemeurope.comresearchgate.net However, the scientific literature lacks specific studies evaluating this compound for these properties. One study on a related pyrazolo-[1,5-a]-pyrimidine compound, DOV 51892, demonstrated anxioselective properties. nih.gov

Emerging Research Applications Beyond Biomedicine

Agrochemical Research

The pyrazole (B372694) scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products used as herbicides, insecticides, and fungicides. While specific studies on the agrochemical properties of 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol are not extensively documented in publicly available research, the activities of structurally related compounds provide a strong rationale for its investigation in this area.

Herbicides: Research into novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids has demonstrated significant herbicidal activity. nih.gov These compounds have shown potent inhibition of root growth in various weed species. nih.gov For instance, certain derivatives exhibited greater than 80% inhibition of Brassica napus root growth at a concentration of 250 µM. nih.gov Furthermore, post-emergence tests indicated that many of these compounds effectively controlled broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L growth. nih.gov Another study on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles found that compounds with a pyrimidine (B1678525) group at the 5-position of the pyrazole ring showed notable herbicidal effects, particularly against the monocotyledonous weed Digitaria sanguinalis. mdpi.com

Insecticides: The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold, closely related to the subject compound, has been extensively studied for its insecticidal properties. conicet.gov.arresearchgate.net These compounds are known to act as disruptors of the insect's nervous system. conicet.gov.ar For example, studies on synthetic N-aryl pyrazoles have demonstrated significant mortality rates against Tuta absoluta larvae. conicet.gov.ar One particular study found that 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile induced 75% mortality in these larvae after 48 hours. conicet.gov.ar The well-known insecticide Fipronil, which shares the 5-aminopyrazole core, is highly effective against a broad range of insect pests. conicet.gov.ar

Fungicides: The pyrazole ring is a key component in the design of modern fungicides. nih.gov Numerous pyrazole derivatives have been synthesized and tested against a variety of plant pathogenic fungi, showing considerable antifungal activities. nih.gov For instance, certain novel pyrazole derivatives have demonstrated high efficacy against fungi such as Botrytis cinerea and Rhizoctonia solani. nih.gov The introduction of different functional groups to the pyrazole ring has been shown to enhance the fungicidal potency and spectrum of these compounds. nih.gov

Material Science and Photophysical Properties

The unique electronic and structural characteristics of pyrazole and pyrimidine derivatives make them attractive candidates for applications in material science, particularly in the development of novel materials with interesting photophysical properties. While direct research on the material science applications of This compound is limited, studies on analogous compounds highlight the potential of this chemical family.

Research on a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), has revealed promising photophysical and photovoltaic properties. researchgate.net Thin films of APPQ demonstrated a band gap energy of 2.3 eV and exhibited characteristic photoluminescence emission peaks around 580 nm. researchgate.net Heterojunction devices based on APPQ showed appealing photovoltaic characteristics, including an open-circuit voltage of 0.62 V and a short-circuit current of 5.1 × 10–4 A/cm². researchgate.net These findings suggest that pyrazole derivatives have potential for use in optoelectronic devices. researchgate.net

Catalysis and Ligand Design

The nitrogen-rich structure of This compound , featuring multiple potential coordination sites, suggests its utility in the field of catalysis, either as a catalyst itself or as a ligand for metal catalysts. While specific catalytic applications of this compound are not yet widely reported, the broader class of pyrazole derivatives has been explored in this context.

For example, tannic acid–functionalized silica-coated Fe3O4 nanoparticles have been used as a green and magnetically separable catalyst for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives. frontiersin.org This indicates the amenability of the pyrazole synthesis to novel catalytic methods. The pyrazole scaffold itself is a common structural motif in ligands used for coordination chemistry and catalysis, owing to the ability of its nitrogen atoms to coordinate with metal centers. The design of new pyrazole-based ligands continues to be an active area of research for developing efficient and selective catalysts for a variety of organic transformations.

Ion Detection Sensors

The ability of pyrazole and pyrimidine derivatives to act as chelating agents for metal ions has led to their investigation as components of chemical sensors. The presence of multiple nitrogen and oxygen atoms in This compound makes it a promising candidate for the development of ion detection sensors.

A study on a pyrazole-based chemosensor, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL), demonstrated its effectiveness as a colorimetric sensor for Cu(II) ions. nih.gov The complexation of the ligand with Cu(II) ions resulted in a distinct color change, allowing for naked-eye detection. nih.gov This sensor showed high selectivity for Cu(II) even in the presence of other competing metal ions. nih.gov Another example is a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative, which was shown to be effective in detecting Zn(II) cations with a low detection limit. mdpi.com These examples underscore the potential of pyrazole-containing compounds in the design of selective and sensitive ion sensors.

Supramolecular Chemistry

The hydrogen bonding capabilities and potential for π-π stacking interactions of the pyrazole and pyrimidine rings in This compound suggest its utility in the field of supramolecular chemistry. This area of research focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions.

Future Research Directions and Potential

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol to enhance biological activity and selectivity. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is structurally related, is considered a "privileged scaffold" in drug discovery due to its synthetic versatility, allowing for modifications at multiple positions. nih.gov

Key strategies for derivatization would involve:

Substitution at the Amino Group: The 5-amino group is a key site for modification. Acylation, sulfonation, or reaction with various electrophiles can introduce diverse functionalities, potentially modulating the compound's interaction with biological targets.

Modification of the Pyrimidine (B1678525) Ring: The pyrimidine ring offers several positions for substitution. Introducing small alkyl, halogen, or alkoxy groups can alter the electronic properties and steric profile of the molecule, which can significantly impact potency and pharmacokinetic properties.

Modification of the Pyrazole (B372694) Ring: The pyrazole core itself can be a target for derivatization, although this is often more synthetically challenging.

Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidine compounds have shown that substituents at the 3- and 5-positions are critical for inhibitory activity against kinases like Pim-1. nih.gov A similar systematic approach for this compound would be crucial for identifying pharmacophores and optimizing lead compounds.

Table 1: Potential Derivatization Strategies and Rationale

| Modification Site | Proposed Functional Groups | Rationale for Enhanced Bioactivity |

| 5-Amino Group | Acyl, Aryl, Heteroaryl | Modulate hydrogen bonding, improve target affinity. |

| Pyrimidine C2-Position | Small Alkyl, Halogen | Enhance metabolic stability, improve potency. |

| Pyrimidine C5-Position | Phenyl, Substituted Phenyl | Explore hydrophobic pockets in target binding sites. |

| Pyrazole N1-Position | Alkyl, Aryl (if synthetically feasible) | Alter core geometry and electronic distribution. |

Advanced Mechanistic Studies on Target Interactions

Identifying the precise molecular targets and understanding the mechanism of action are critical for the therapeutic development of this compound derivatives. The pyrazole scaffold is a core component of numerous approved protein kinase inhibitors. mdpi.comnih.gov

Future mechanistic studies should focus on:

Target Identification: Screening derivatives against a broad panel of kinases and other enzymes to identify primary biological targets. Pyrazole-containing compounds are known inhibitors of kinases such as IRAK4, FGFR, EGFR, and VEGFR-2. nih.govnih.govnih.govfrontiersin.org

Binding Mode Analysis: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to determine the co-crystal structure of active derivatives bound to their target proteins. This provides invaluable insight into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity.

Enzyme Kinetics: Performing detailed kinetic studies to determine whether the inhibition is competitive, non-competitive, or allosteric. For example, many pyrazole-based kinase inhibitors act as ATP-competitive inhibitors. mdpi.comrsc.org

Scaffolding Function Inhibition: Beyond direct kinase inhibition, some targets like IRAK4 possess scaffolding functions crucial for signal transduction. acrabstracts.orgmdpi.com Investigating whether derivatives can disrupt these protein-protein interactions represents a novel mechanistic approach. acrabstracts.org

Development of Sustainable and Scalable Synthetic Routes

For any promising compound to move towards clinical application, the development of efficient, cost-effective, and environmentally friendly synthetic methods is essential. Research into the synthesis of aminopyrazoles and related heterocycles has increasingly focused on green chemistry principles. acs.org

Future synthetic research should prioritize:

One-Pot, Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form complex products, reducing solvent waste, time, and energy consumption. researchgate.netbiointerfaceresearch.comworldresearchersassociations.com The synthesis of 5-aminopyrazole-4-carbonitriles has been effectively achieved using this approach. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating. nih.govgsconlinepress.com This technique has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org

Green Solvents and Catalysts: Exploring the use of water, ethanol (B145695), or deep eutectic solvents in place of volatile organic compounds can drastically reduce the environmental impact of the synthesis. ias.ac.in The use of recyclable, non-toxic catalysts is also a key aspect of sustainable chemistry. researchgate.net

Flow Chemistry: For large-scale production, converting optimized batch reactions to continuous flow processes can offer superior control, safety, and efficiency.

Exploration of New Biological Targets and Therapeutic Areas

The aminopyrazole scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. mdpi.combeilstein-journals.orgnih.gov While kinase inhibition is a prominent area, a comprehensive exploration of this compound and its derivatives could uncover novel therapeutic applications. wisdomlib.orgresearchgate.net

Potential areas for exploration include:

Antimicrobial Activity: Fused pyrazole systems have demonstrated activity against various bacterial and fungal pathogens. researchgate.netresearchgate.net Screening against a panel of clinically relevant microbes, including drug-resistant strains, could identify new anti-infective agents. acs.orgresearchgate.net

Anti-inflammatory Diseases: Given the role of kinases like IRAK4 in inflammatory signaling, derivatives could be potent anti-inflammatory agents for conditions like rheumatoid arthritis or inflammatory bowel disease. nih.govmdpi.com

Neurodegenerative Diseases: Some kinase inhibitors have shown potential in treating neurodegenerative disorders. nih.gov Evaluating the neuroprotective effects of these compounds could open new research avenues.

Antiviral Activity: Pyrazole derivatives have also been reported to possess antiviral properties. beilstein-journals.orgwisdomlib.org

Table 2: Potential Biological Targets for Screening

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | IRAK4, FGFR, EGFR, VEGFR, CDKs | Oncology, Inflammation nih.govnih.govfrontiersin.orgrsc.org |

| Enzymes | Carbonic Anhydrase, Dihydrofolate Reductase | Glaucoma, Antimicrobial researchgate.netnih.gov |

| G-Protein Coupled Receptors | Cannabinoid Receptors | Metabolic Disorders, Neurology |

| Ion Channels | Various | Cardiovascular, Neurological researchgate.net |

Integration of Experimental and Computational Approaches for Drug Discovery

Modern drug discovery relies heavily on the synergy between experimental synthesis and computational chemistry to accelerate the identification and optimization of lead compounds. eurasianjournals.com This integrated approach would be highly beneficial for the development of this compound derivatives.

Key integrated strategies include:

Virtual Screening and Docking: Using the crystal structure of target proteins, large virtual libraries of potential derivatives can be screened to predict binding affinity and mode. mdpi.commdpi.com This allows for the prioritization of compounds for synthesis, saving time and resources. Molecular docking studies have been crucial in developing pyrazole-based inhibitors for targets like carbonic anhydrase and various kinases. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built from an initial set of synthesized and tested compounds to correlate structural features with biological activity. nih.govmdpi.com These models can then predict the activity of new, unsynthesized derivatives, guiding the design process.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding interactions over time and helping to refine the understanding of the binding mechanism. mdpi.commdpi.com

ADME/Toxicity Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of designed compounds. mdpi.com This early-stage assessment helps to eliminate candidates with poor drug-like properties before committing to their synthesis.

By combining these computational methods with targeted synthesis and biological evaluation, the process of developing potent, selective, and safe drug candidates based on the this compound scaffold can be made significantly more efficient and effective. eurasianjournals.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol, and how are intermediates validated?

- Methodology : The compound is typically synthesized via condensation reactions between pyrimidine derivatives and hydrazine precursors. For example, refluxing 1,3-dicarbonyl analogs with hydrazines in ethanol under acidic conditions (e.g., glacial acetic acid) yields pyrazole derivatives . Intermediate validation involves thin-layer chromatography (TLC) and spectroscopic techniques (¹H NMR, IR) to confirm functional group transformations .

Q. How is the structural characterization of this compound performed?

- Methodology :

- X-ray crystallography : Determines precise molecular geometry and hydrogen-bonding interactions .

- Spectroscopy : ¹H/¹³C NMR confirms proton and carbon environments, while IR identifies hydroxyl (-OH) and amino (-NH₂) groups .

- Mass spectrometry : Validates molecular weight (183.30 g/mol) and fragmentation patterns .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodology :

- Solubility is tested in polar (DMF, ethanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy.

- Stability assays under varying pH (2–12) and temperatures (4–40°C) are monitored via HPLC to detect degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Catalyst screening : Evaluate bases (e.g., NH₄OAc) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent optimization : Test high-boiling solvents (e.g., DMF) to prolong reflux times and reduce side reactions .

- Design of Experiments (DoE) : Use factorial designs to analyze interactions between temperature, solvent ratio, and catalyst loading .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

- Methodology :

- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

- Crystallographic validation : Compare experimental X-ray structures with predicted geometries to resolve discrepancies .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly antimicrobial potential?

- Methodology :

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with ampicillin as a positive control .

- Mechanistic studies : Fluorescence-based assays to assess membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .

- Synergy testing : Combine with commercial antibiotics to identify potentiation effects .

Q. How do substituent modifications (e.g., amino vs. hydroxyl groups) influence the compound’s reactivity and bioactivity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 5-methyl or 3-fluoro derivatives) and compare binding affinities using surface plasmon resonance (SPR) .

- Computational docking : Simulate interactions with target proteins (e.g., bacterial topoisomerase II) to predict substituent effects .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy changes during ligand-receptor binding .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

- Methodology :

- Purity verification : Reanalyze compound purity via HPLC and elemental analysis to rule out impurities .

- Assay standardization : Replicate experiments under identical conditions (e.g., bacterial strain ATCC numbers, incubation time) .

- Meta-analysis : Compare structural analogs (e.g., 5-fluoro or 3-methylpyrazole derivatives) to identify trends in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.